molecular formula C15H17NO5 B1661444 6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid ethyl ester CAS No. 91119-97-0

6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid ethyl ester

Cat. No. B1661444
CAS RN: 91119-97-0
M. Wt: 291.3 g/mol
InChI Key: PCDJMSRCWHEEOL-UHFFFAOYSA-N
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Description

6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid ethyl ester is a useful research compound. Its molecular formula is C15H17NO5 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

91119-97-0

Product Name

6-Acetyl-2,3-dihydro-alpha-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid ethyl ester

Molecular Formula

C15H17NO5

Molecular Weight

291.3 g/mol

IUPAC Name

ethyl 2-(6-acetyl-3-oxo-1,4-benzoxazin-4-yl)propanoate

InChI

InChI=1S/C15H17NO5/c1-4-20-15(19)9(2)16-12-7-11(10(3)17)5-6-13(12)21-8-14(16)18/h5-7,9H,4,8H2,1-3H3

InChI Key

PCDJMSRCWHEEOL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)N1C(=O)COC2=C1C=C(C=C2)C(=O)C

Canonical SMILES

CCOC(=O)C(C)N1C(=O)COC2=C1C=C(C=C2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-acetyl-4H-benzo[1,4]oxazin-3-one (Alfa, 5 g, 26.18 mmol) and K2CO3 (5.4 g, 39.2 mmol) in acetone (50 mL) was added 2-bromo-propionic acid ethyl ester (14.14 g, 78.54 mmol) and the mixture was heated to reflux for 3 h. The reaction mixture was cooled to ambient temperature and evaporated in vacuo. The residue was purified by column chromatography on silica gel (eluting with 5% EtOAc in petroleum ether) to give 2-(6-acetyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-propionic acid ethyl ester as a white solid (6.14 g, 86%). 1H NMR (CDCl3, 400 MHz): δ 7.62 (dd, J=2 Hz, J=8.4 Hz, 1H), 7.52 (d, J=2 Hz, 1H), 7.07 (d, J=8.4 Hz, 1H), 5.29 (t, J=6.8 Hz, 1H), 4.68 (d, J=15.6 Hz, 2H), 4.22 (q, J=7.2 Hz, 2H), 2.56 (s, 3H), 1.65 (d, J=6.8 Hz, 3H), 1.22 (t, J=7.2 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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